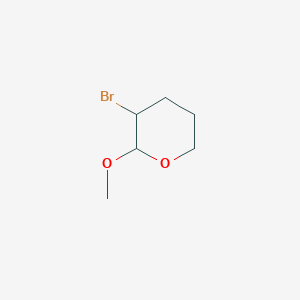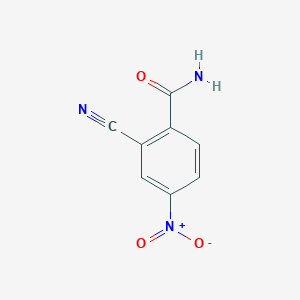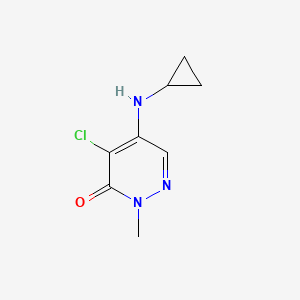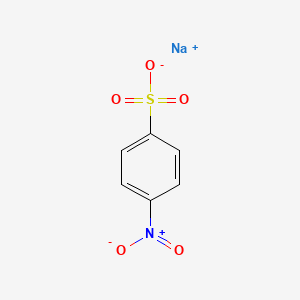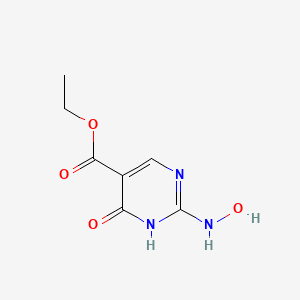
Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyamino group, an oxo group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with urea or thiourea under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The intermediate product is then subjected to hydrolysis and subsequent cyclization to form the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The hydroxyamino group in the compound can undergo oxidation to form a nitroso derivative.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 2-(methylamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-6-carboxylate
Comparison: Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique due to the presence of the hydroxyamino group at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable target for further research.
Eigenschaften
Molekularformel |
C7H9N3O4 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
ethyl 2-(hydroxyamino)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-6(12)4-3-8-7(10-13)9-5(4)11/h3,13H,2H2,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
OHQHHMAMEJCBKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(NC1=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


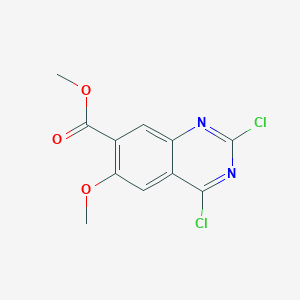
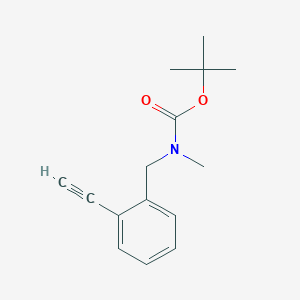
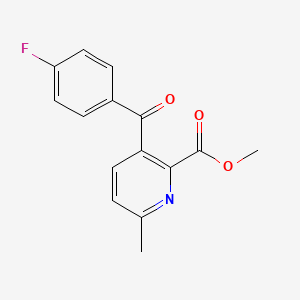
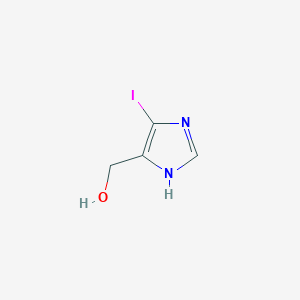



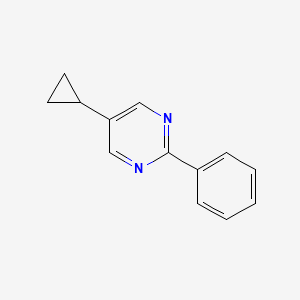
![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)

